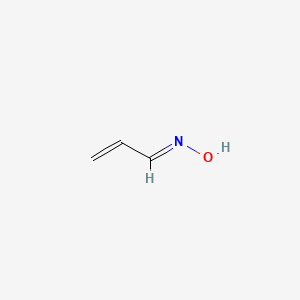

Acrolein oxime

Description

Structure

3D Structure

Properties

CAS No. |

5314-33-0 |

|---|---|

Molecular Formula |

C3H5NO |

Molecular Weight |

71.08 g/mol |

IUPAC Name |

(NE)-N-prop-2-enylidenehydroxylamine |

InChI |

InChI=1S/C3H5NO/c1-2-3-4-5/h2-3,5H,1H2/b4-3+ |

InChI Key |

KMNIXISXZFPRDC-ONEGZZNKSA-N |

SMILES |

C=CC=NO |

Isomeric SMILES |

C=C/C=N/O |

Canonical SMILES |

C=CC=NO |

Other CAS No. |

28051-67-4 5314-33-0 |

Synonyms |

acrolein oxime |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Chemistry

Established Synthetic Pathways to Acrolein Oxime

The primary route to this compound involves the direct oximation of its parent aldehyde, acrolein. Given the high reactivity and tendency of acrolein to polymerize, the conditions for this transformation must be carefully controlled to achieve high yields of the desired monomeric product. google.com

Oximation of Acrolein: Classical and Optimized Protocols

The classical and most widely employed synthesis of this compound is the reaction of acrolein with hydroxylamine (B1172632) or its salts. google.comresearchgate.net A common protocol involves the gradual addition of acrolein to an aqueous solution of hydroxylamine hydrochloride. google.comsmolecule.com A neutralizing agent, such as calcium carbonate or sodium carbonate, is essential to maintain the appropriate pH, as the reaction liberates strong acid from the hydroxylamine salt. google.comsmolecule.com

Key parameters for this reaction include:

Temperature: The reaction is exothermic and must be maintained at a low temperature, typically not exceeding 50°C, and in some protocols, as low as 25°C, to prevent the polymerization of acrolein and the decomposition of the unstable oxime product. google.comsmolecule.com

pH: The pH of the reaction mixture is critical and must be controlled within a range of 6.5 to 9. google.comsmolecule.com If the solution becomes too acidic, it can lead to the formation of highly viscous, undesirable polymeric byproducts instead of the monomeric oxime. google.com

The resulting monomeric this compound, a colorless to pale yellow oily liquid, can be isolated from the aqueous reaction mixture by extraction with an organic solvent like ether or by salting out. smolecule.com

Reaction Kinetics and Yield Optimization in this compound Synthesis

The reaction is typically acid-catalyzed; however, the pH must be carefully balanced. numberanalytics.comnih.gov While mild acidic conditions facilitate the dehydration of the carbinolamine intermediate, which is often the rate-determining step, a pH that is too low (e.g., below 3) will protonate the nitrogen atom of the hydroxylamine nucleophile, rendering it unreactive. nih.gov Consequently, the optimal pH for oxime formation is often found to be around 4.5, though for acrolein specifically, a slightly basic range of 6.5-9 is recommended to suppress polymerization. google.comnih.gov

| Factor | Effect on Reaction | Rationale |

|---|---|---|

| pH | Optimal range is critical (typically 6.5-9 for acrolein). google.comsmolecule.com Low pH can cause polymerization; very high or very low pH slows the reaction. google.comnih.gov | Balances the need for acid catalysis of the dehydration step against the deactivation of the hydroxylamine nucleophile at low pH. numberanalytics.comnih.gov |

| Temperature | Lower temperatures (e.g., <50°C) are required to maximize yield. google.com | Minimizes the competing and rapid polymerization of the acrolein starting material and prevents decomposition of the product. google.com |

| Reactant Concentration | The reaction rate is dependent on the concentration of both acrolein and hydroxylamine. numberanalytics.com | Follows standard principles of chemical kinetics for a bimolecular reaction. numberanalytics.com |

| Catalysts | The reaction is generally acid-catalyzed. numberanalytics.com Various other catalysts like pyridine (B92270) or specific solid catalysts can be used for oximations. researchgate.netd-nb.info | Catalysts provide an alternative reaction pathway with a lower activation energy, typically by facilitating the dehydration of the carbinolamine intermediate. numberanalytics.com |

Industrial-Scale Synthesis Considerations and Process Intensification

For the industrial manufacture of this compound, several factors beyond simple yield must be considered. The process described in a 1947 patent highlights key industrial considerations, such as the use of crude hydroxylamine salt solutions, which avoids the costs associated with purification. google.com The primary challenges on an industrial scale are managing the high reactivity of acrolein and the exothermic nature of the oximation reaction. google.com

Process Intensification strategies, such as the use of continuous flow reactors, are being increasingly applied to the synthesis of related compounds like oximes and their derivatives. vapourtec.comallfordrugs.com These technologies offer significant advantages over traditional batch processing:

Superior Heat Management: The high surface-area-to-volume ratio in flow reactors allows for efficient dissipation of heat, which is critical for controlling the temperature of acrolein oximation. vapourtec.com

Enhanced Safety: The small reactor volume minimizes the quantity of hazardous material present at any given time. frontiersin.org

Increased Productivity: Continuous processing can lead to higher throughput and automation, as demonstrated in the synthesis of other oxime-based products where residence times were reduced to seconds. vapourtec.comallfordrugs.com

Improved Purity: Precise control over reaction parameters like temperature and residence time can lead to cleaner reaction profiles and higher purity products. frontiersin.org

Coupling the reaction with separation techniques, such as using a pervaporation membrane to remove byproducts, is another process intensification strategy that can drive the reaction equilibrium toward the product and increase conversion rates. google.com

Synthesis of this compound Derivatives and Analogs

The versatile structure of this compound allows for the synthesis of a wide range of derivatives and analogs through reactions at the oxime's oxygen atom or the carbon-carbon double bond.

Stereoselective and Regioselective Synthesis of O-Substituted Acrolein Oximes

The synthesis of O-substituted oximes, where an alkyl or aryl group is attached to the oxime oxygen, is a common derivatization. A classical approach involves a two-step process:

Reaction of the parent oxime with an alkali-metal hydroxide (B78521) to form the corresponding alkali metal salt. google.com

Reaction of the salt with an organohalide compound (e.g., methyl iodide, allyl bromide) to form the O-substituted product. google.com

To achieve high yields, this process is often conducted under anhydrous conditions, which may involve azeotropic distillation to remove the water formed during the initial salt formation. google.com

More advanced methods focus on achieving high stereoselectivity (control over the E/Z geometry of the C=N bond) and regioselectivity. For instance, the iridium-catalyzed isomerization of O-allyl oximes provides a route to O-vinyl oximes. acs.org The subsequent rearrangement of these O-vinyl oximes can be controlled by substituents or reaction conditions to regioselectively yield specific substituted pyrroles, demonstrating precise control over the reactivity of an this compound analog. acs.org The lithiation of O-alkyl oximes followed by reaction with electrophiles is another powerful method for creating new carbon-carbon or carbon-halogen bonds with a high degree of stereocontrol. researchgate.net

Synthesis of this compound Adducts for Specific Applications (e.g., analytical derivatization reagents)

The high reactivity of the aldehyde group in acrolein is exploited in analytical chemistry to form stable, detectable adducts. Although the reaction often starts with acrolein itself, the product is a derivatized this compound, created in situ for analytical purposes.

A prominent application is the determination of trace levels of acrolein in environmental or biological samples. rsc.org Due to acrolein's volatility and instability, it is often trapped and derivatized simultaneously. Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are used to react with acrolein, forming a stable, thermally robust O-substituted this compound adduct. rsc.orgdtic.mil This adduct is significantly more suitable for analysis by methods such as gas chromatography-mass spectrometry (GC-MS), offering high sensitivity and allowing for the detection of acrolein at parts-per-trillion levels. rsc.orgdtic.milunipi.it

| Derivatization Reagent | Resulting Adduct Type | Analytical Method | Application |

|---|---|---|---|

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | O-Pentafluorobenzyl this compound | GC-MS, LC-UV rsc.orgoup.com | Quantification of acrolein and other carbonyls in air, e-cigarette aerosols, and biological samples. rsc.orgdtic.milunipi.itcoresta.org |

| 2,4-Dinitrophenylhydrazine (B122626) (DNPH) | Acrolein 2,4-dinitrophenylhydrazone (a hydrazone, not an oxime, but a related derivative) | HPLC | Classic method for carbonyl detection, though prone to errors with unsaturated aldehydes like acrolein. |

| Aminoxy-biotin / Aminoxy-alkyne | Oxime-linked biotin (B1667282) or alkyne tag | Mass Spectrometry, Fluorescence Gel Imaging | Tagging of acrolein-protein adducts (FDP-lysine) for proteomic studies and biological imaging. diva-portal.org |

In biochemical contexts, the reaction of acrolein with nucleophilic amino acid residues in proteins, such as lysine (B10760008), forms stable adducts. diva-portal.orgacs.org These protein adducts can be further derivatized for detection and analysis. For example, an acrolein-modified lysine residue can be reacted with a probe containing an aminoxy functional group (e.g., aminoxy-biotin), which selectively forms a stable oxime linkage with the residual carbonyl functionality of the adduct. diva-portal.org This strategy allows for the specific tagging and identification of proteins that have been modified by acrolein. diva-portal.org

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic routes for industrial chemicals is a cornerstone of green chemistry. For this compound, green approaches primarily focus on two key areas: the use of renewable feedstocks for the synthesis of the acrolein precursor and the implementation of cleaner, more efficient catalytic methods for the oximation reaction itself. These strategies aim to reduce reliance on fossil fuels, minimize waste, and avoid hazardous reagents, aligning with the core principles of sustainable chemical manufacturing. wiley-vch.de

A significant advancement in the green synthesis of the acrolein precursor involves the catalytic dehydration of glycerol (B35011). researchgate.net Glycerol is a readily available and renewable resource, as it is the primary byproduct of biodiesel production. researchgate.netrsc.org This pathway provides a sustainable alternative to the traditional petrochemical route, which relies on the oxidation of propylene (B89431). wipo.int The gas-phase dehydration of glycerol over solid acid catalysts has been extensively researched to optimize acrolein yield and selectivity.

Various catalytic systems have been investigated for the glycerol dehydration reaction, with a focus on catalyst activity, selectivity towards acrolein, and stability. Hydrated tantalum oxides, for instance, have demonstrated effectiveness in catalyzing the gas-phase dehydration of glycerol to acrolein at temperatures around 315 °C. researchgate.net Similarly, single-site H-ZSM-5 catalysts have been reported to convert glycerol to acrolein with high efficiency and long catalyst life. rsc.org

The table below summarizes the catalytic performance of different systems for the sustainable production of acrolein from glycerol.

| Catalyst System | Reaction Temperature (°C) | Glycerol Conversion (%) | Acrolein Selectivity (%) | Acrolein Yield (%) | Reference |

| Ta₂O₅-350 | 315 | ~90 | ~70 | ~63 | researchgate.net |

| H-ZSM-5 | - | - | ~100 | - | rsc.org |

| Mg₇Bi₅Mo₁₂Oₓ | - | - | 20 | 2.7 | capes.gov.br |

| Ca₇Bi₅Mo₁₂Oₓ | - | - | 34 | 3.2 | capes.gov.br |

| Ce₀.₁Ag₀.₃Mo₀.₅P₀.₃Oᵧ | - | 15.3 | 28.7 | 4.4 | researchgate.net |

| Data presented is based on findings from various research studies under different experimental conditions. Direct comparison may not be precise. |

Another critical aspect of greening the synthesis of this compound is the oximation process itself. The traditional method involves reacting acrolein with a solution of hydroxylamine, often prepared from its salt, which can generate inorganic salt byproducts. google.com Green chemistry seeks to replace such stoichiometric processes with catalytic alternatives that improve atom economy and reduce waste.

While specific green catalytic systems for acrolein oximation are not as widely documented as for other ketones like cyclohexanone (B45756), the principles are transferable. For example, the ammoximation of cyclohexanone using titanosilicate catalysts like TS-1 with hydrogen peroxide and ammonia (B1221849) represents a landmark green industrial process. rsc.org This type of one-pot reaction, where the oximating agent is formed in situ or the catalyst facilitates the reaction with higher efficiency and selectivity, is highly desirable. rsc.orgnih.gov The development of heterogeneous catalysts for the oximation of acrolein would allow for easier separation and recycling of the catalyst, minimizing waste streams. acs.org

Furthermore, the use of unconventional, greener solvents or solvent-free conditions represents another avenue for sustainable synthesis. acs.orgpsu.edu Optimizing reaction parameters such as temperature and pH, as noted in conventional synthesis, can also contribute to a greener process by maximizing yield and minimizing the formation of unwanted polymeric byproducts. google.com

Chemical Reactivity and Mechanistic Investigations

Fundamental Transformations of the Oxime Functional Group

The oxime moiety of acrolein oxime is the site of several fundamental chemical transformations, including dehydration, rearrangement, and hydrolysis. These reactions are central to its role as a precursor to valuable industrial monomers and other chemical entities.

The dehydration of this compound is a synthetically important reaction that yields acrylonitrile (B1666552), a key commodity chemical used in the production of polymers like polyacrylonitrile (B21495) and ABS resins. This transformation involves the elimination of a water molecule from the oxime functional group.

The process can be achieved through various methods. Treatment with chemical dehydrating agents, such as acetic anhydride (B1165640) at moderate temperatures, effectively converts the oxime to the nitrile. smolecule.comgoogle.com Alternatively, the dehydration can be performed in the vapor phase by passing the oxime over a solid acid catalyst, such as alumina, at elevated temperatures, typically between 200°C and 400°C. google.com This catalytic method is particularly significant for industrial applications. The reaction is often carried out as soon as possible after the oxime's formation to prevent polymerization and maximize the yield of the desired monomeric acrylonitrile. google.com

The mechanism of dehydration is closely related to that of the Beckmann rearrangement for aldoximes. Under acidic conditions or upon heating, the hydroxyl group of the oxime is converted into a good leaving group. Subsequent elimination of water and rearrangement leads to the formation of the nitrile triple bond.

| Method | Dehydrating Agent/Catalyst | Temperature | Yield | Reference |

| Chemical Dehydration | Acetic Anhydride | Low to moderate (e.g., <50°C) | High | smolecule.comgoogle.com |

| Catalytic Dehydration | Alumina (Al₂O₃) | 200°C - 400°C | Excellent | google.com |

This table presents common methods for the dehydration of this compound to acrylonitrile, including typical reagents, catalysts, and reaction conditions.

The Beckmann rearrangement is a classic reaction of oximes. For aldoximes like this compound, this acid-catalyzed rearrangement typically results in the formation of a nitrile rather than an amide. masterorganicchemistry.combyjus.com The reaction proceeds by protonation of the oxime's hydroxyl group, converting it into a better leaving group (water). The subsequent migration of the hydrogen atom attached to the imine carbon and the departure of water occur in a concerted step to form a nitrilium ion intermediate, which is then deprotonated to yield the final nitrile product, acrylonitrile. masterorganicchemistry.com Therefore, the dehydration of this compound can be considered a form of Beckmann rearrangement, often referred to as a Beckmann fragmentation.

In addition to the classic Beckmann rearrangement, oximes can undergo reductive rearrangements. These reactions transform the oxime group into an amine while inducing structural changes. For instance, the use of strong Lewis acids like tris(pentafluorophenyl)borane, B(C₆F₅)₃, in the presence of hydrosilanes as reducing agents can catalyze the reductive rearrangement of oximes to secondary amines at room temperature. rsc.org Mechanistic studies suggest pathways that may involve the rearrangement of an O-silylated oxime intermediate into a nitrilium ion, which is then reduced by the hydrosilane. rsc.org While specific studies on this compound in this context are not detailed, the general mechanism is applicable.

The formation of this compound from acrolein and hydroxylamine (B1172632) is a reversible condensation reaction. nih.gov Consequently, the oxime can undergo hydrolysis back to its parent aldehyde and hydroxylamine, particularly under aqueous acidic conditions. nih.govnih.gov

Rearrangement Reactions: Beckmann-Type and Reductive Processes

Reactivity of the Alpha,Beta-Unsaturated System

The conjugated C=C double bond in this compound, being in proximity to the electron-withdrawing oxime group, is susceptible to nucleophilic attack, primarily through conjugate addition pathways. It can also participate as a dipolarophile in cycloaddition reactions.

The α,β-unsaturated system in this compound is an electrophilic site, making it a substrate for Michael (conjugate) addition reactions. Nucleophiles can add to the β-carbon of the carbon-carbon double bond. This reactivity is analogous to that of its parent compound, acrolein, which readily undergoes 1,4-addition with a variety of nucleophiles. diva-portal.org

Research has shown that nucleophiles such as thiols and amines can add to the activated double bond of acrolein derivatives. diva-portal.orgacs.org For example, studies on acrolein itself show that it reacts with lysine (B10760008) residues in proteins via a double Michael addition to form complex heterocyclic adducts. diva-portal.orgacs.org Similarly, vitamin C has been shown to participate in Michael addition reactions with α,β-unsaturated aldehydes like acrolein. researchgate.netnih.gov While specific examples detailing the Michael addition to this compound itself are sparse, its electronic structure, featuring a LUMO with a large lobe on the β-carbon, strongly supports its reactivity as a Michael acceptor. chemtube3d.com Radical additions to the conjugated system of oxime ethers have also been demonstrated, where an alkyl radical adds to the double bond, leading to the formation of an N-borylenamine intermediate that can be trapped by electrophiles. jst.go.jp

| Nucleophile Type | General Product | Mechanistic Feature |

| Thiols (R-SH) | β-Thioether oxime | 1,4-conjugate addition |

| Amines (R-NH₂) | β-Amino oxime | 1,4-conjugate addition |

| Carbon Nucleophiles | β-Alkylated oxime | 1,4-conjugate addition |

| Radicals (R•) | β-Alkylated oxime | Radical addition to C=C bond |

This table outlines the expected outcomes of Michael addition reactions on the α,β-unsaturated system of this compound with various nucleophiles.

This compound can participate in cycloaddition reactions, most notably as a dipolarophile in 1,3-dipolar cycloadditions. organic-chemistry.org In these reactions, a 1,3-dipole reacts with the C=C double bond of the oxime to form a five-membered heterocyclic ring. organic-chemistry.org The electron-deficient nature of the double bond, influenced by the oxime group, facilitates reactions with electron-rich 1,3-dipoles. organic-chemistry.org For instance, nitrones have been shown to react with acrolein in asymmetric 1,3-dipolar cycloadditions catalyzed by chiral Lewis acids to form isoxazolidine (B1194047) derivatives. dergipark.org.tr

Furthermore, the oxime group itself can be a precursor to a 1,3-dipole. Oxidation of aldoximes with reagents like hypervalent iodine compounds can generate nitrile oxides in situ. core.ac.uk These nitrile oxides are highly reactive 1,3-dipoles that can then react with another alkene (a dipolarophile) to form isoxazolines. While this involves a transformation of the oxime, it highlights a key cycloaddition pathway accessible from this compound. A transition metal-free reaction involving oxime esters and acrolein has been developed to synthesize polysubstituted pyridines, proceeding through the generation of an iminyl radical which then reacts with acrolein in a complex cascade. mdpi.comnih.gov

| Reaction Type | Role of this compound | 1,3-Dipole Example | Product Class | Reference |

| [3+2] Cycloaddition | Dipolarophile | Nitrone | Isoxazolidine | dergipark.org.tr |

| [3+2] Cycloaddition | Dipolarophile | Nitrile Oxide | Isoxazoline (B3343090) | acs.org |

| Cascade Reaction | Reactant | Iminyl Radical (from oxime ester) | Substituted Pyridine (B92270) | mdpi.comnih.gov |

This table summarizes the involvement of this compound or its derivatives in various cycloaddition reactions, detailing its role, the reacting partner, and the resulting heterocyclic product.

Conjugate Addition Reactions (Michael Additions)

Polymerization Chemistry of this compound

This compound is a versatile monomer that can undergo polymerization through various mechanisms, leading to polymers with diverse architectures and properties.

The thermal polymerization of this compound has been a subject of detailed kinetic studies. researchgate.netscispace.com In aqueous solutions, the polymerization is initiated by an anion, specifically CH2=CH-CH=N-O(-), which is formed from the ionic dissociation of molecular aggregates of the oxime. jst.go.jp The reaction order concerning the concentration of the oxime has been reported to be between 2.3 and 2.6 in solvents like benzene. researchgate.net This type of polymerization proceeds via a free ionic mechanism, resulting in polymers with a relatively low molecular weight, typically in the range of 1000-2000. jst.go.jp This is primarily due to chain transfer reactions involving water and the monomer itself. jst.go.jp

The polymerization of this compound can be catalyzed by bases such as lithium hydroxide (B78521) (LiOH). jst.go.jpjst.go.jpresearchgate.net In this process, the initiating species is the same anion, CH2=CH-CH=N-O(-), which is generated from the reaction of the oxime with the hydroxide catalyst. jst.go.jp Similar to thermal polymerization in aqueous solution, this catalyzed process follows a free ionic mechanism. jst.go.jp However, a notable side reaction in the catalyzed polymerization is the addition of a hydroxy anion, which arises from chain transfer to water, to the pendant oxime group. jst.go.jp This can lead to branching and cyclization of the polymer, often rendering it insoluble in organic solvents. jst.go.jp Other catalysts, such as butyllithium, have also been employed in the polymerization of this compound. jst.go.jp

Chain transfer reactions play a crucial role in determining the final structure and molecular weight of poly(this compound). In aqueous polymerizations, both thermal and catalyzed, chain transfer to water and the monomer are significant pathways that lead to the formation of low molecular weight polymers. jst.go.jp A stable polymer is typically produced through a chain transfer reaction with the this compound monomer itself. scispace.com In the presence of a catalyst like lithium hydroxide, chain transfer to water can generate hydroxy anions. jst.go.jp These anions can then react with the pendant oxime groups on the polymer chain, introducing branching and cyclization. jst.go.jp This highlights how the polymerization conditions and the presence of chain transfer agents can be used to tailor the polymer's architecture.

This compound can be used to create various polymer architectures, including homopolymers and copolymers. For instance, copolymer networks based on acrolein, styrene, and divinylbenzene (B73037) have been synthesized via suspension polymerization. researchgate.net The incorporation of acrolein into these networks has been confirmed using Fourier-transform infrared spectroscopy (FTIR) and 13C cross-polarization/magic angle spinning (CP/MAS) nuclear magnetic resonance (NMR) spectroscopy. researchgate.net The carbonyl groups of these acrolein-containing copolymers can be subsequently modified, for example, by reaction with hydroxylamine under alkaline conditions to introduce oxime groups. researchgate.net

The characterization of poly(this compound) often involves spectroscopic techniques to elucidate its structure. scispace.comscispace.com The resulting polymers can possess a range of functional groups, including aldehydes, vinyl groups, and ether functions, depending on the polymerization mechanism (1,2-, 1,4-, or 3,4-additions). researchgate.net

Table 1: Polymerization Methods of this compound and Resulting Polymer Characteristics

| Polymerization Method | Initiator/Catalyst | Key Mechanistic Features | Resulting Polymer Characteristics |

|---|---|---|---|

| Thermal Polymerization (in aqueous solution) | None (self-initiated) | Free ionic mechanism; initiation by CH2=CH-CH=N-O(-) from dissociation of molecular aggregates. | Low molecular weight (1000-2000); influenced by chain transfer to water and monomer. jst.go.jp |

| Catalyzed Anionic Polymerization | Lithium Hydroxide (LiOH) | Free ionic mechanism; initiation by CH2=CH-CH=N-O(-) from reaction of oxime with LiOH. | Low molecular weight; potential for branching and cyclization due to side reactions with hydroxy anions. jst.go.jp |

Role of Chain Transfer Reactions in Polymer Structure

Role as a Key Intermediate in Organic Synthesis

This compound serves as a valuable intermediate in various multi-step organic syntheses. One of its notable applications is its role as a precursor in the synthesis of acrylonitrile. smolecule.com The dehydration of this compound, often achieved using dehydrating agents like acetic anhydride, yields acrylonitrile in high quantities. smolecule.com This transformation underscores the utility of this compound in accessing other important nitrogen-containing compounds. smolecule.com

Furthermore, this compound can be involved in more complex synthetic pathways. For instance, it can participate in reactions to form heterocyclic structures. Research has shown that acrolein can react with lysine residues in a multi-step process involving two Michael additions, followed by an intramolecular aldol (B89426) reaction and dehydration to generate a 2-formyl-3,4-dehydropiperidino (FDP) moiety. diva-portal.org This FDP can then be converted to a 3-methylpyridinium (MP) lysine. diva-portal.org While this specific example involves acrolein itself, it highlights the type of reactive pathways that the unsaturated system present in this compound could potentially undergo, making it a versatile building block for constructing complex molecules.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetaldehyde (B116499) Oxime |

| Acetone (B3395972) oxime |

| Acrolein |

| This compound |

| Acrylonitrile |

| anilino |

| Benzaldehyde (B42025) oxime |

| butoxy ethanol |

| butyllithium |

| Calcium carbonate |

| cyclohexanol |

| divinylbenzene |

| ethoxyethyl acetate |

| glutaraldehyde |

| n-heptane |

| isobutanol |

| isopropanol |

| Lithium hydroxide |

| p-nitroaniline |

| Styrene |

| t-butyl peroctoate |

| t-butyl peroxypivalate |

| Toluene |

Functionalization of Complex Substrates via Oxime Chemistry (e.g., chemoselective modification of peptides for diversification)

Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, stands out as a robust and highly chemoselective method for the modification of complex biomolecules such as peptides. researchgate.netnih.gov This "click" chemistry approach allows for the introduction of diverse functional groups onto a peptide backbone under mild, aqueous conditions, often with high efficiency and selectivity, even in the presence of other nucleophilic amino acid residues. researchgate.netnih.gov The resulting oxime bond is stable at neutral pH, making it suitable for a wide range of biological applications. researchgate.netiaea.org

A key strategy for peptide diversification involves a two-step process. First, a unique chemical handle, either an aldehyde/ketone or an aminooxy group, is incorporated into the peptide sequence. This is typically achieved by using a modified amino acid during solid-phase peptide synthesis (SPPS). nih.gov Subsequently, this handle is reacted with a complementary functionalized molecule to generate the modified peptide.

One innovative approach involves the use of acrolein to post-translationally modify lysine residues within a peptide. This reaction converts the primary amine of lysine into a heterocyclic α,β-unsaturated carbonyl known as a 3-formyl-3,4-dehydropiperidino (FDP) group. diva-portal.orgresearchgate.net This FDP moiety contains an aldehyde that serves as a handle for subsequent chemoselective oxime ligation. This transformation is remarkable as it converts a nucleophilic lysine residue into an electrophilic handle, enabling a range of downstream functionalizations. diva-portal.orgresearchgate.netacs.org

Research has demonstrated the successful diversification of FDP-containing peptides through reaction with aminooxy-functionalized molecules. For instance, bioactive peptides containing one or two FDP groups have been shown to react completely with molecules like O-(2-methoxyethyl)hydroxylamine in an aqueous buffer at physiological pH (7.4), leading to the corresponding oxime-conjugated products. diva-portal.org This highlights the precision of the reaction, which selectively targets the introduced FDP handle without affecting other amino acids, making it ideal for late-stage peptide functionalization. diva-portal.orgacs.org

The chemoselectivity of oxime ligation is a significant advantage. Studies involving the reaction of aminooxy-modified peptides with aldehyde-containing molecules have shown high conjugation yields (70-90%) in acidic aqueous solutions (pH 2.5) at 60°C. iaea.org The high stability of the oxime linkage in vivo has also been confirmed, indicating its suitability for the development of bioconjugates for imaging and therapeutic applications. iaea.org

The versatility of this method is further showcased by its application in creating libraries of peptide analogues for screening and optimization. By preparing a single aminooxy-containing parent peptide, it can be aliquoted and reacted with a diverse library of aldehydes or ketones, rapidly generating a multitude of structurally distinct peptides for functional assessment. nih.gov This post-solid-phase diversification strategy is an efficient means to explore structure-activity relationships and identify peptide candidates with enhanced binding affinities or other desirable properties. nih.gov

The table below summarizes key findings from research on the chemoselective functionalization of peptides using oxime chemistry.

| Parent Peptide/Substrate | Modification Strategy | Reactant | Reaction Conditions | Outcome/Yield | Reference |

| Peptides with FDP-lysine (e.g., 2a, 2f-2i) | Acrolein-mediated lysine conversion to FDP, followed by oxime ligation | O-2-methoxyhydroxylamine | Aqueous buffer, pH 7.45 | Full conversion (>98%) to oxime conjugate | diva-portal.org |

| Aminooxy-modified LEF-NH2 and RGD cyclopeptides | Introduction of an aminooxyacetic acid (Aoa) group during synthesis | 4-[¹⁸F]Fluorobenzaldehyde | 0.5 mM peptide, 15 min, 60°C, aqueous solution, pH 2.5 | 70%-90% conjugation yield | iaea.org |

| GKFV peptide | Acrolein-mediated modification of lysine and N-terminus | Acrolein (5 equiv.) | pH 7.45, 37°C, 16 h | Complete conversion to dual FDP product | acs.org |

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of acrolein oxime. The molecule exists as a mixture of (E)- and (Z)-stereoisomers, which are distinguishable by NMR. Furthermore, rotation around the C2-C3 single bond leads to s-trans and s-cis conformers, adding another layer of complexity to its spectral analysis.

Comprehensive ¹H and ¹³C NMR Spectral Analysis for Structural Elucidation

The ¹H and ¹³C NMR spectra of this compound are characterized by signals in the olefinic and iminyl regions. While specific experimental data for this compound is not extensively published, a detailed prediction of its spectral parameters can be made based on data from analogous α,β-unsaturated systems and established NMR principles. netlify.appumsl.edu

The protons are labeled as follows for clarity: HaHbC3=C2Hc-C1Hd=N-OH.

¹H NMR: The proton spectrum will feature complex multiplets for the vinyl protons (Ha, Hb, Hc) due to geminal (²JHaHb), cis (³JHaHc), and trans (³JHbHc) couplings. organicchemistrydata.orgorgchemboulder.com The chemical shift of the iminyl proton (Hd) is particularly sensitive to the (E/Z) configuration. In the (E)-isomer, Hd is generally shifted downfield compared to the (Z)-isomer due to the anisotropic effect of the hydroxyl group. The hydroxyl proton itself will appear as a broad singlet, the position of which is dependent on solvent and concentration.

¹³C NMR: The carbon spectrum will show three distinct signals corresponding to the sp² hybridized carbons of the vinyl and imine groups. chemicalbook.com The chemical shifts provide insight into the electronic environment of each carbon atom. The C1 carbon (the iminyl carbon) is expected around 150 ppm, while the vinyl carbons (C2 and C3) will resonate in the 115-140 ppm range.

| Predicted ¹H NMR Data for this compound (in CDCl₃) | ||||

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| Hd (-CH=N) | E-isomer: ~7.5Z-isomer: ~6.8 | d | ³JHcHd ≈ 9 | The chemical shift is highly dependent on the isomer. |

| Hc (=CH-) | ~6.5 - 7.0 | ddd | ³JHcHd ≈ 9³Jtrans-HcHb ≈ 16³Jcis-Hcha ≈ 10 | Complex multiplet due to coupling with three other protons. |

| Hb (=CH₂) | ~5.4 | dd | ³Jtrans-HcHb ≈ 16²Jgem-HaHb ≈ 2 | Trans to Hc. |

| Ha (=CH₂) | ~5.3 | dd | ³Jcis-Hcha ≈ 10²Jgem-HaHb ≈ 2 | Cis to Hc. |

| OH | Variable (e.g., 8-10) | br s | - | Position and intensity are solvent and concentration dependent. |

| Predicted ¹³C NMR Data for this compound (in CDCl₃) | |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH=N) | ~150.5 |

| C2 (=CH-) | ~135.0 |

| C3 (=CH₂) | ~127.0 |

Note: The values presented are estimates based on analogous compounds and are subject to variation based on experimental conditions.

2D NMR Techniques for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals of this compound and confirming its structure. nih.govceon.rs

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network within the molecule. Key correlations would be observed between Hc and the protons Ha, Hb, and Hd, confirming the vinyl-imine proton sequence. The geminal coupling between Ha and Hb would also be evident.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon atom. It would definitively link Hd to C1, Hc to C2, and the Ha/Hb pair to C3.

These techniques, when used in combination, provide a comprehensive map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. researchgate.net

Conformational Analysis using NMR

The conformational preference of this compound, specifically the rotation around the C2-C3 single bond leading to s-cis and s-trans planar conformers, can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy. acs.orgwhiterose.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment detects protons that are close in space, typically within 5 Å. For this compound, an NOE correlation between the iminyl proton (Hd) and the vinyl proton (Hc) would be expected in both conformers. However, the key distinction would be the observation of an NOE between Hd and one of the terminal vinyl protons (Ha or Hb).

In the s-trans conformation , proton Hd is spatially distant from the terminal CH₂ group, and no significant NOE would be expected.

In the s-cis conformation , proton Hd is brought into close proximity with proton Ha (the cis-proton of the vinyl group). A measurable NOE between Hd and Ha would provide strong evidence for the presence of the s-cis conformer.

By quantifying the NOE enhancements, the relative populations of the s-cis and s-trans conformers in solution can be estimated, providing valuable insight into the molecule's conformational equilibrium.

Vibrational Spectroscopy

Vibrational spectroscopy, including both FT-IR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the functional groups within this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is highly effective for identifying the key functional groups in this compound. arkat-usa.orgresearchgate.net The spectrum is typically characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its bonds.

| Characteristic FT-IR Absorption Bands for this compound | ||

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3450 - 3200 | O-H stretch (oxime) | Broad, Medium |

| 3100 - 3000 | C-H stretch (sp² vinyl & imine) | Medium |

| 1650 - 1630 | C=N stretch (oxime) | Medium-Weak |

| 1620 - 1600 | C=C stretch (alkene) | Medium |

| ~990 and ~910 | =C-H bend (out-of-plane) | Strong |

| 960 - 930 | N-O stretch (oxime) | Medium-Strong |

The broad O-H stretching band is characteristic of the hydrogen-bonded hydroxyl group of the oxime. The C=N stretching vibration is a key indicator of the oxime functionality, though it can sometimes be weak and appear close to the C=C stretching frequency. researchgate.net The strong out-of-plane bending vibrations for the vinyl group are also highly characteristic.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides information on the molecular framework and is particularly sensitive to non-polar bonds with high polarizability. researchgate.netnih.govlibretexts.org For this compound, the conjugated π-system makes it an excellent candidate for Raman analysis.

The most intense peak in the Raman spectrum of this compound is expected to be the C=C stretching mode due to the high polarizability of the double bond within the conjugated system. The C=N stretch is also Raman active and typically appears as a sharp band. Symmetrical vibrations and those involving the carbon backbone are generally strong in Raman spectra.

| Characteristic Raman Shifts for this compound | |

| Raman Shift (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | C-H stretch (sp² vinyl & imine) |

| 1625 - 1605 | C=C stretch (alkene) |

| 1655 - 1635 | C=N stretch (oxime) |

| 1420 - 1380 | =C-H in-plane bend |

| 965 - 935 | N-O stretch (oxime) |

The combination of FT-IR and Raman spectroscopy offers a complete picture of the vibrational characteristics of this compound. While FT-IR is excellent for identifying polar functional groups like O-H, Raman spectroscopy provides superior sensitivity for the C=C and C=N bonds that form the core of the conjugated system. acs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and probing the structure of this compound. Analysis is often performed on the compound directly or on its more stable derivatives, which are created to improve analytical performance, such as thermal stability for gas chromatography-mass spectrometry (GC-MS). rsc.org

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which is crucial for determining its elemental composition. For this compound (C₃H₅NO), the calculated exact mass is 71.0371 u. HRMS can distinguish this mass from other ions with the same nominal mass, confirming the compound's molecular formula.

When subjected to ionization, typically electron ionization (EI), the this compound molecule will fragment in predictable ways. While specific literature on the HRMS fragmentation of pure this compound is sparse, the fragmentation pathways can be inferred from the known behavior of α,β-unsaturated oximes and from studies on its derivatives. miamioh.edu For instance, analysis of the pentafluorobenzyl (PFB) oxime of acrolein, a common derivative used for trace analysis, shows characteristic fragmentation that helps confirm the original aldehyde's structure. scispace.com Common fragmentation patterns for aldehydes include α-cleavage, which in the case of this compound would involve the loss of a hydrogen atom (M-1) or the formyl group (M-29). miamioh.edu

A summary of potential fragments for this compound is presented below.

| Ion Formula | Fragment Lost | Calculated Exact Mass (u) |

| [C₃H₅NO]⁺ | - | 71.0371 |

| [C₃H₄NO]⁺ | H | 70.0293 |

| [C₂H₄N]⁺ | HCO | 42.0344 |

| [C₃H₅N]⁺ | O | 55.0422 |

| [C₂H₃]⁺ | CH₂NO | 39.0235 |

This table is generated based on common fragmentation patterns for similar organic molecules.

Tandem mass spectrometry (MS/MS) is a technique that provides an even deeper level of structural detail. In an MS/MS experiment, a specific ion—typically the molecular ion ([M]⁺) of this compound—is selected, isolated, and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This process creates a specific fragmentation fingerprint that is unique to the parent ion's structure, offering powerful confirmation.

This technique is instrumental in distinguishing between isomers, which may have identical high-resolution masses. For example, the MS/MS spectrum of the this compound molecular ion (m/z 71) would be expected to show product ions corresponding to the losses and fragments detailed in the table above. The specific pattern and relative intensities of these product ions confirm the connectivity of the atoms within the molecule. This approach has been successfully used to verify the fragmentation pathways of acrolein derivatives, confirming the identity of the analyte in complex biological samples. scispace.comacs.org The use of LC-MS/MS is a well-established and robust method for the detection and quantification of various oximes, highlighting its suitability for this compound analysis. researchgate.net

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathways

X-ray Crystallography of this compound and its Crystalline Derivatives

While mass spectrometry provides structural information on individual molecules in the gas phase, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules within a crystal. This technique offers definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Research has been conducted on the crystal structure of the α-form of this compound. researchgate.net The structure was determined by means of X-ray diffraction, providing key crystallographic data. The study of crystalline derivatives, such as organometallic complexes containing oxime ligands, further expands the structural understanding of this functional group. researchgate.net

Table of Crystallographic Data for α-Acrolein Oxime

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

Data sourced from published research on the polymerization of this compound. researchgate.net

The ability to obtain a crystal structure is a significant step in characterizing a compound, as it provides an unambiguous structural benchmark. unimelb.edu.au

Chiroptical Spectroscopy (if applicable to chiral derivatives)

This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit chiroptical activity, meaning it will not rotate plane-polarized light or show a signal in circular dichroism (CD) or vibrational circular dichroism (VCD) spectroscopy.

However, chiroptical spectroscopy becomes a highly relevant and powerful technique for the analysis of chiral derivatives of this compound. Such derivatives could be synthesized through various asymmetric reactions. For example, an asymmetric Diels-Alder reaction involving a substituted acrolein could produce a chiral cyclic product, which could then be converted to the corresponding chiral oxime. researchgate.net Alternatively, acrolein could be reacted with a chiral reagent to yield a stereochemically defined product. arkat-usa.org

For these hypothetical chiral derivatives, chiroptical methods would be essential for:

Determining Absolute Configuration: By comparing the experimentally measured CD or VCD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration (R/S) of the stereocenters can be determined non-destructively. researchgate.net

Studying Conformation: Chiroptical signals are highly sensitive to the three-dimensional shape (conformation) of a molecule in solution, providing insights that are complementary to solid-state X-ray data and gas-phase MS data.

While not applicable to the parent compound, the principles of chiroptical spectroscopy are a critical component of the analytical toolkit for exploring the stereochemical aspects of this compound's potential derivatives.

Theoretical and Computational Chemistry

Quantum Chemical Calculations on Acrolein Oxime

Quantum chemical calculations offer fundamental insights into the behavior of this compound by solving approximations of the Schrödinger equation. These methods are crucial for analyzing the molecule's electronic structure and conformational possibilities.

The electronic properties of a molecule are dictated by the arrangement of its electrons in molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they are the primary orbitals involved in chemical reactions. researchgate.netlibretexts.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netntu.edu.iq A smaller energy gap generally indicates higher reactivity. researchgate.net

The molecular orbitals of acrolein itself show a conjugated π-system extending over the C=C and C=O bonds. researchgate.netresearchgate.net In this compound, this conjugation extends to the C=N bond, influencing the distribution of electron density and the nature of the frontier orbitals. The HOMO typically represents the ability to donate an electron, while the LUMO represents the ability to accept one. researchgate.net The distribution of these orbitals across the molecule's atoms helps predict where electrophilic or nucleophilic attacks are most likely to occur. researchgate.net

Table 1: Example of Frontier Molecular Orbital Energies and Global Reactivity Descriptors Calculated via DFT (Note: Data for acrolein is provided as an illustrative example of the types of parameters calculated)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Potential (μ) (eV) | Electrophilicity (ω) (eV) |

|---|---|---|---|---|---|

| Acrolein | -7.91 | -1.29 | 6.62 | -4.60 | 1.59 |

| Pycolinaldehyde Oxime (for comparison) | -8.45 | 2.24 | 10.69 | -3.11 | - |

Data sourced from multiple theoretical studies. researchgate.netresearchgate.net

Theoretical calculations can predict the reactivity of this compound and identify its most reactive sites. The frontier molecular orbitals (HOMO and LUMO) are central to this, as reactions often occur via the interaction of the HOMO of one molecule with the LUMO of another. ubc.ca

Beyond the HOMO-LUMO gap, other quantum chemical descriptors are used to quantify reactivity. These include:

Chemical Potential (μ) and Electronegativity (χ) : Indicate the tendency of electrons to escape from a system. researchgate.net

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution, with harder molecules having larger HOMO-LUMO gaps. researchgate.net

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons. researchgate.net

For molecules with multiple reactive sites like this compound (which has a C=C double bond, a C=N double bond, and the N-OH group), local reactivity descriptors such as Fukui functions or condensed Fukui parameters are employed. researchgate.net These functions indicate which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution. Regions of negative potential (electron-rich) are prone to electrophilic attack, while regions of positive potential (electron-poor) are susceptible to nucleophilic attack. researchgate.net For example, in pyridine (B92270) oximes, high electron density areas identified by MEP are considered potential binding sites. ntu.edu.iq

This compound can exist in several isomeric forms due to rotation around the C-C single bond and the configuration of the C=N double bond. Theoretical calculations are essential for mapping the conformational energy landscape and determining the relative stability of these isomers.

The main isomers include:

E/Z Isomers : Based on the orientation of the -OH group relative to the vinyl group across the C=N double bond.

s-trans/s-cis Rotamers : Arising from rotation around the C2-C3 single bond, which dictates the relative orientation of the C=C and C=N bonds.

Computational and microwave spectroscopy studies have been performed on acrylaldehyde oxime (this compound) to investigate its structure. scite.ai Research has identified and characterized both the s-trans (E) and s-trans (Z) isomers. scite.ai The s-trans (E) form has been found to be a planar molecule. scite.ai The stability of different isomers is crucial as it can significantly impact their reactivity. For instance, in some Heck-type reactions, the (E)-oxime isomer is found to be much more reactive than the (Z)-isomer. nih.gov The relative stability between conformers can be small; for example, in the related propionaldehyde (B47417) oxime, the ac form of the E isomer is more stable than the sp form by only 0.16 kcal/mol. ubc.ca

Prediction of Reactivity and Reaction Sites

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating complex chemical processes, offering a balance between computational cost and accuracy. science.gov It is widely used to explore reaction mechanisms and model catalytic cycles involving oximes.

DFT calculations allow for the detailed mapping of a reaction's potential energy surface, which includes identifying reactants, products, intermediates, and, most importantly, transition state (TS) structures. acs.org The energy of the transition state determines the activation energy barrier of a reaction, which is directly related to the reaction rate.

For oxime-related reactions, DFT has been used to elucidate mechanisms for various transformations. A notable example is the intramolecular Heck-type coupling of oximes, where DFT calculations established a four-step catalytic cycle: oxidative addition, migratory insertion, β-H elimination, and catalyst regeneration. nih.gov In that study, migratory insertion was identified as the rate-determining step, with a significantly lower activation barrier for the (E)-oxime compared to the (Z)-oxime (+20.5 kcal/mol vs. +32.7 kcal/mol), explaining the difference in their reactivity. nih.gov

Similarly, DFT studies on the Ni-catalyzed aza-Heck cyclization of oxime esters revealed that β-H elimination, not alkene insertion, is the stereodetermining step. chinesechemsoc.org The mechanism of oxime formation itself has also been analyzed using DFT, including the effects of acid catalysis and the role of explicit solvent molecules in proton transfer steps. nih.govresearchgate.net These studies provide a blueprint for how the mechanisms of reactions involving this compound, such as cycloadditions or rearrangements, could be computationally investigated.

Modeling a full catalytic cycle is a key strength of DFT. This involves calculating the free energy profile for the entire reaction sequence, identifying the resting state of the catalyst, and determining the turnover-limiting step.

DFT has been successfully applied to model the catalytic cycles of several reactions involving oximes:

Heck-Type Reactions : As mentioned, DFT has been used to map the complete Ni0/NiII and Pd-catalyzed cycles for the cyclization of oxime derivatives. nih.govchinesechemsoc.org These models explain chemo- and stereoselectivity by comparing the energy barriers of competing pathways. chinesechemsoc.org

Asymmetric Hydrogenation : For the iridium-catalyzed asymmetric hydrogenation of oximes, DFT calculations unveiled a catalytic cycle consisting of dihydrogen activation and hydride transfer. researchgate.net The study showed that the hydride transfer is the chirality-determining step and highlighted the crucial role of a counter-ion in stabilizing the transition state. researchgate.net

These examples demonstrate how DFT can be applied to understand and predict the behavior of this compound in various catalytic systems, guiding the design of new reactions and catalysts.

Catalytic Cycle Modeling for Oxime-Related Reactions

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions, conformational changes, and interactions over time. nih.govresearchgate.netelifesciences.org

For this compound, MD simulations could be employed to:

Explore Conformational Space: Investigate the rotational barriers around single bonds and the relative stability of different conformers (e.g., s-trans vs. s-cis isomers arising from rotation around the C-C single bond, and E/Z isomers of the oxime group).

Simulate Solvation: Study the interaction of this compound with solvent molecules, such as water, to understand its solvation shell structure and the dynamics of hydrogen bonding between the oxime group and water.

Analyze Dynamic Properties: Calculate properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the flexibility of different parts of the molecule. rsc.org

The accuracy of MD simulations depends on the quality of the force field, which is a set of parameters describing the potential energy of the system. For novel molecules, these parameters may need to be developed or validated using quantum mechanical calculations.

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding and predicting how a molecule will interact with other chemical species. The MEP is calculated on the molecule's electron density surface and provides a visual map of charge distribution. ajol.inforesearchgate.net

Mapping Reactive Sites: The MEP map uses a color scale to indicate different potential regions.

Negative Regions (Red/Yellow): These areas are electron-rich and represent likely sites for electrophilic attack. In this compound, negative potentials are expected around the oxygen and nitrogen atoms of the oxime group due to their lone pairs of electrons, as well as over the π-system of the double bonds. researchgate.netresearchgate.net

Positive Regions (Blue): These areas are electron-poor and indicate sites for nucleophilic attack. The hydrogen atom of the oxime's hydroxyl group is expected to be a region of strong positive potential, making it a potent hydrogen bond donor. researchgate.net

Neutral Regions (Green): These areas have a near-zero potential.

Predicting Intermolecular Interactions: By analyzing the MEP surface, one can predict the nature of non-covalent interactions. For this compound, the MEP map would clearly illustrate its amphiphilic nature, with a polar, hydrogen-bonding head (the oxime group) and a less polar hydrocarbon tail. This information is crucial for predicting how molecules will pack in a crystal lattice or interact with biological targets. ajol.info

Catalytic Applications

Acrolein Oxime as a Ligand Precursor in Organometallic Catalysis

Oximes are effective ligands for a variety of transition metals, including palladium, copper, and nickel, owing to the presence of multiple coordination sites (C, N, and O). unimi.it The ability of oximes to coordinate with metal centers is a foundational aspect of their role in catalysis. Aromatic oximes, for instance, can undergo directed ortho-palladation, a process where a palladium atom bonds directly to a carbon atom on the aromatic ring, forming a stable cyclic structure known as a palladacycle. core.ac.uk These metallacycles have proven to be exceptional pre-catalysts for numerous cross-coupling reactions. unimi.it

While much of the research focuses on aromatic oximes, the principles extend to unsaturated aliphatic oximes like this compound. The nitrogen lone pair and the C=N π-system are available for coordination. unimi.it In one documented pathway, allyl/nitrosyl complexes of rhodium and iridium were found to react with carbon monoxide, leading to the formation of an this compound complex via the tautomerization of a nitrosopropene intermediate. at.ua This demonstrates the capacity of the this compound structure to be integrated into organometallic complexes, serving as a direct precursor to catalytically relevant species.

Oxime-Derived Catalysts in Organic Transformations

The transformation of oximes into robust and highly active catalysts is a cornerstone of their application in modern organic synthesis. By incorporating the oxime functionality into a larger molecular framework, particularly with transition metals, catalysts with remarkable efficiency and stability can be developed.

Oxime-derived palladacycles, often generated from aromatic ketone oximes, are a class of air- and thermally-stable pre-catalysts that have demonstrated exceptional activity in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. core.ac.ukarkat-usa.org These complexes, sometimes referred to as Nájera catalysts, are valued for their high efficiency, often achieving high turnover numbers (TONs) at very low catalyst loadings. nih.govroyalsocietypublishing.org They are effective for Mizoroki-Heck, Suzuki-Miyaura, Sonogashira, and Stille couplings, among others, and can be used with a broad range of substrates including aryl iodides, bromides, and the more challenging aryl chlorides. core.ac.ukarkat-usa.orgnih.gov

A particularly relevant application is the chemoselective Heck arylation of acrolein diethyl acetal (B89532) (a protected form of acrolein) catalyzed by an oxime-derived palladacycle. google.com The reaction conditions can be tuned to selectively produce either cinnamaldehydes or 3-arylpropanoates, showcasing the versatility of these catalytic systems. oup.com The palladacycle acts as a stable source of palladium(0) nanoparticles, which are believed to be the true catalytic species. oup.combiologists.com

Table 1: Selected Heck Reactions Catalyzed by Oxime-Derived Palladacycles

| Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Base | Solvent | Product | Yield (%) | Ref |

| Acrolein diethyl acetal | 4-Bromoacetophenone | 1.0 | K₂CO₃ | DMAc | 4-Acetylcinnamaldehyde | 99 | oup.com |

| Acrolein diethyl acetal | 4-Chlorobenzonitrile | 1.0 | K₂CO₃ | DMAc | 4-Cyanocinnamaldehyde | 92 | oup.com |

| Acrolein diethyl acetal | Iodobenzene | 0.1 | Cy₂NMe | DMAc-H₂O | Ethyl 3-phenylpropanoate | 92 | oup.com |

| Acrolein diethyl acetal | 4-Cyanoiodobenzene | 0.1 | Cy₂NMe | DMAc-H₂O | Ethyl 3-(4-cyanophenyl)propanoate | 91 | oup.com |

| Styrene | p-Bromoanisole | 0.0001 | NaOAc | NMP | 4-Methoxystilbene | 97 | google.com |

| Methyl acrylate | Iodobenzene | 0.000001 | Et₃N | DMF | Methyl cinnamate | 98 | google.com |

DMAc: N,N-Dimethylacetamide; Cy₂NMe: (Dicyclohexyl)methylamine; NMP: N-Methyl-2-pyrrolidone; DMF: Dimethylformamide

The synthesis of chiral molecules is a critical endeavor in pharmaceutical and materials science. The oxime functional group plays a significant role in asymmetric catalysis, primarily as a substrate that can be stereoselectively reduced to form valuable chiral hydroxylamines and primary amines. scispace.comgoogle.comresearchgate.net The asymmetric hydrogenation of oximes is a long-standing challenge due to the inertness of the C=N bond and the high propensity for the labile N-O bond to cleave, leading to undesired amine byproducts. core.ac.ukgoogle.com

Recent breakthroughs have demonstrated that this challenge can be overcome using specialized transition-metal catalysts. Chiral iridium and nickel complexes have been developed that can hydrogenate oximes with high enantioselectivity while preserving the crucial N-O bond. scispace.comgoogle.com For example, an iridium catalyst featuring a chiral cyclopentadienyl (B1206354) ligand was shown to asymmetrically reduce oximes with up to 98% enantiomeric excess (e.e.). scispace.com Similarly, a chiral nickel catalyst was developed for the asymmetric hydrogenation of oximes to chiral hydroxylamines with yields up to 99% and 99% e.e. google.com These reactions often rely on weak attractive interactions between the catalyst and substrate to control the stereochemical outcome. google.com

Table 2: Examples of Asymmetric Hydrogenation of Oximes

| Metal Catalyst | Chiral Ligand Type | Substrate Type | Product | Yield (%) | e.e. (%) | Ref |

| Iridium | Chiral Cyclopentadienyl | Aromatic Oxime Ether | Chiral Methoxyamine | >99 | 98 | scispace.com |

| Nickel | Chiral Spiro-phosphine | Aromatic Oxime | Chiral Hydroxylamine (B1172632) | up to 99 | up to 99 | google.com |

| Rhodium | Chiral Phosphine | β-Oxime Ester | Chiral β-Amino Ester | - | - | nih.gov |

Palladacycles Derived from Oximes in Cross-Coupling Reactions (e.g., C-C and C-X bond formations)

Organocatalysis involving this compound Scaffolds

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, is a rapidly growing field. acs.org While there is extensive literature on the use of organocatalysts, such as aniline (B41778) derivatives, to promote the formation of oxime and hydrazone linkages, google.comresearchgate.netmdpi.com the use of an this compound scaffold as the organocatalyst itself is not well-documented in current research.

The concept of an oxime-containing molecule facilitating a reaction often involves intramolecular assistance rather than intermolecular organocatalysis. For instance, studies on the hydrolysis of polymers containing this compound have considered the influence of neighboring functional groups (like pyridine) on the reaction rate, which points to localized intramolecular catalytic effects. studybest.com Similarly, in the Trofimov reaction to form pyrroles, an O-vinyl oxime intermediate is formed which then undergoes a nih.govnih.gov-sigmatropic shift, a process driven by the inherent reactivity of the scaffold rather than its action as a catalyst for other molecules. thieme-connect.com While vinyl oximes and related structures are versatile intermediates in synthesis, jst.go.jpamanote.com their application as standalone organocatalysts for transformations of external substrates remains a largely unexplored area of chemical research.

Catalysis in Polymerization of this compound

This compound is a vinyl monomer that can undergo polymerization through several catalytic pathways, although producing high molecular weight polymers has proven challenging. nih.govbiologists.com Research has explored cationic, anionic, and radical-initiated polymerization methods.

Anionic polymerization of this compound can be catalyzed by bases such as lithium hydroxide (B78521) in an aqueous solution. The initiating species is believed to be the acrolein oximate anion (CH₂=CH-CH=N-O⁻). Cationic polymerization has also been reported, oup.comresearchgate.net as has free-radical polymerization using initiators like azobisisobutyronitrile (AIBN) in organic solvents. biologists.com In addition to chemical catalysis, polymerization can be induced by physical means such as heat (thermal polymerization) or γ-irradiation. scispace.com These methods typically yield polymers with low molecular weights, in the range of 1000-2000 Da. biologists.com An alternative route to obtain high molecular weight polyacroleinoxime involves a polymer-analogous reaction, where pre-formed polyacrolein is reacted with hydroxylamine. nih.govscispace.com

Table 3: Catalytic Methods for the Polymerization of this compound

| Polymerization Type | Catalyst / Initiator | Solvent / Medium | Key Findings | Ref |

| Anionic | Lithium Hydroxide (LiOH) | Aqueous Solution | Forms low molecular weight polymer (1000-2000 Da). | |

| Cationic | Various | - | Polymerization is possible via a cationic mechanism. oup.comresearchgate.net | |

| Free-Radical | Azobisisobutyronitrile (AIBN) | Benzene | Yields low molecular weight polymer. biologists.com | |

| Radiation-Induced | γ-irradiation (Cobalt source) | Aqueous Solution | Polymerizes acrolein via a radical mechanism. scispace.com | |

| Thermal | Heat | Aqueous Solution | Initiated by ionic dissociation of molecular aggregates. |

Advanced Analytical Methodologies and Chemical Analysis

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a critical step in the analysis of volatile and reactive carbonyls like acrolein. By converting acrolein to its oxime derivative, its stability is increased, and its chromatographic properties are improved, leading to enhanced analytical sensitivity and selectivity.

PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) Derivatization for Carbonyl Analysis

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used derivatizing agent for carbonyl compounds, including acrolein. tib.euiarc.fr The reaction between acrolein and PFBHA yields a thermally stable acrolein oxime adduct. rsc.orgresearchgate.net This derivatization is crucial for subsequent analysis, particularly by gas chromatography, as it improves the volatility and detection of the analyte. dtic.mil

The PFBHA derivatization method has been optimized for various atmospherically relevant carbonyls, including acrolein. tib.eu Studies have investigated the influence of PFBHA concentration on the derivatization yield. One study found that the optimal PFBHA concentration was 0.43 mg/mL, with higher concentrations leading to a decrease in oxime formation, potentially due to less effective extraction of the oxime. tib.euresearchgate.net Another study suggested a PFBHA concentration of 0.8 mg/mL as optimal, though this was under microwave-assisted derivatization conditions. tib.eu The derivatization time is also a critical parameter, with research indicating that optimal times can vary, with some studies reporting 2-4 hours while others found 24 to 96 hours to be ideal, especially when dealing with dicarbonyls or when the derivatization is performed in a sodium bisulfite solution. tib.eu The resulting PFBHA-acrolein oxime is particularly suitable for analysis by gas chromatography coupled with mass spectrometry (GC-MS), especially with an electron capture negative ionization (ECNI) source, which provides high sensitivity. rsc.orgnih.govresearchgate.net

Table 1: PFBHA Derivatization Parameters for Acrolein Analysis

| Parameter | Recommended Condition | Reference |

| PFBHA Concentration | 0.43 mg/mL | tib.euresearchgate.net |

| Derivatization Time | 24 hours | tib.eu |

| Extraction Solvent | Dichloromethane | tib.eursc.org |

| pH for Extraction | pH = 1 | tib.eu |

This table provides a summary of optimized conditions for the derivatization of acrolein with PFBHA based on available research. Individual experimental setups may require further optimization.

Bisulfite Adduct Formation for Sample Preparation

For the analysis of acrolein in air samples, a common strategy involves trapping the volatile carbonyls in a solution of sodium bisulfite. rsc.orgnih.gov In this method, acrolein reacts with bisulfite to form a stable, water-soluble carbonyl-bisulfite adduct, also known as a sulfonate. researchgate.netnih.gov This process effectively captures acrolein from the sample matrix.

Following the trapping, the carbonyl-bisulfite adduct is dissociated to release the free acrolein for derivatization. rsc.orgresearchgate.net This is often achieved by adding hydrogen peroxide, which oxidizes the bisulfite and shifts the equilibrium back towards the free carbonyl. tib.euresearchgate.nethealtheffects.org The liberated acrolein is then derivatized with PFBHA to form the corresponding oxime, which is then extracted and analyzed. rsc.orgresearchgate.net This two-step process of adduct formation followed by derivatization enhances the selectivity and sensitivity of the analysis, particularly for trace levels of acrolein in complex matrices like ambient air. rsc.orgnih.gov The presence of bisulfite can significantly reduce the PFBHA derivatization yield, but the addition of hydrogen peroxide at an appropriate molar ratio can restore the yield to over 90%. researchgate.net

Chromatographic Separation Techniques

Once acrolein is converted to its more stable oxime derivative, various chromatographic techniques can be employed for its separation and quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography (GC) with Advanced Detectors (e.g., Electron Capture Negative Ionization Mass Spectrometry)

Gas chromatography is a powerful technique for the separation of volatile compounds like this compound. When coupled with an advanced detector such as an Electron Capture Negative Ionization Mass Spectrometer (GC-ECNI-MS), this method offers exceptional sensitivity and selectivity for the analysis of PFBHA-derivatized carbonyls. rsc.orgnih.govresearchgate.net The pentafluorobenzyl group in the this compound derivative is highly electrophilic, making it readily detectable by ECNI-MS with very low detection limits. iarc.fr

This high sensitivity allows for the detection of trace levels of acrolein, for instance, in ambient air, with minimum detection limits reported to be as low as 0.012 µg/m³. nih.gov The use of high-resolution capillary GC columns further enhances the separation of this compound from other carbonyl derivatives that may be present in the sample. iarc.fr The analysis of the PFBHA derivative of acrolein by GC-MS often results in two distinct peaks, corresponding to the syn- and anti-isomers of the oxime. dtic.mil

High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection

High-Performance Liquid Chromatography (HPLC) is another widely used technique for the analysis of acrolein. iarc.frnih.gov For HPLC analysis, acrolein is typically derivatized to form a product that can be detected by fluorescence or UV detectors. researchgate.netscielo.org.mxnih.gov

One common derivatization agent for HPLC-UV analysis is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with acrolein to form a stable hydrazone that can be quantified by UV detection. scielo.org.mx For fluorescence detection, which generally offers higher sensitivity, various fluorogenic derivatizing agents are used. For example, acrolein can be condensed with luminarin 3 or 3-aminophenol (B1664112) to yield highly fluorescent derivatives. researchgate.net Another method involves pre-column derivatization with 1,2-diamino-4,5-dimethoxybenzene (DDB), which results in a fluorescent product with a detection limit of 10 nM. nih.gov These HPLC-based methods are robust and have been successfully applied to determine acrolein in various matrices, including biological samples and cigarette smoke. researchgate.netscielo.org.mx

Table 2: HPLC Methods for Acrolein Analysis

| Derivatizing Agent | Detector | Sample Matrix | Reference |

| 2,4-Dinitrophenylhydrazine (DNPH) | UV | Cigarette Smoke | scielo.org.mx |

| Luminarin 3 | Fluorescence | Not specified | researchgate.net |

| 3-Aminophenol | Fluorescence | Human Liver Microsomes | researchgate.net |

| 1,2-Diamino-4,5-dimethoxybenzene (DDB) | Fluorescence | Human Serum | nih.gov |

This table summarizes various HPLC methods used for the determination of acrolein after derivatization.

Capillary Isotachophoresis for Separation and Quantification

Capillary isotachophoresis (CITP) is a form of capillary electrophoresis that separates ions based on their electrophoretic mobility. news-medical.net For the analysis of nonionic species like aldehydes, a derivatization step is necessary to impart a charge to the analyte. In the case of acrolein, it can be derivatized with sodium bisulfite to form a charged 1-hydroxy-1-sulfonic acid derivative. researchgate.net

This derivative can then be separated and quantified by CITP. researchgate.net CITP is a discontinuous system where the sample is placed between a leading electrolyte with high mobility and a terminating electrolyte with low mobility. news-medical.net The analytes migrate in distinct zones at the same velocity, and the length of each zone is proportional to the concentration of the analyte. news-medical.net This technique has been successfully applied to determine acetaldehyde (B116499) and acrolein in raw spirits, with a reported limit of detection for acrolein of 0.03 µg/cm³ in 100% ethanol. researchgate.net Capillary electrophoresis, in general, is considered a powerful and sensitive method for the separation and quantification of aldehydes formed from lipid peroxidation. nih.gov

Mass Spectrometry Coupling in Advanced Analytical Systems

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques, stands as a cornerstone for the analysis of acrolein, often through its more stable oxime derivative. This coupling provides the high selectivity and sensitivity required for complex matrices.

GC-MS and LC-MS/MS Method Development for Trace Analysis

The analysis of acrolein at trace levels by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) typically requires a derivatization step to enhance stability and chromatographic performance. sigmaaldrich.com Acrolein is highly reactive and its standard analytical methods, such as those using 2,4-dinitrophenylhydrazine (DNPH), can be unreliable due to the instability of the resulting derivative. healtheffects.org

A common and effective strategy is the derivatization of acrolein with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.goviarc.frresearchgate.net This reaction converts the volatile and labile aldehyde into a more stable acrolein-PFBHA oxime, which is suitable for GC analysis. sigmaaldrich.comdtic.mil This oxime derivative is thermally stable and can be readily analyzed by GC-MS, often with electron capture negative ionization (ECNI-MS) for enhanced sensitivity. healtheffects.orgresearchgate.net

Methodologies have been developed for various environmental and biological media:

Air Analysis: A method for ambient air involves trapping airborne carbonyls in a mist chamber containing a sodium bisulfite solution. The trapped compounds are then derivatized with PFBHA, and the resulting oximes are analyzed by GC/ECNI-MS. This technique achieves very low detection limits, in the range of 0.012 to 0.035 µg/m³. healtheffects.orgresearchgate.net Another approach uses cold fiber solid-phase microextraction (SPME) with on-fiber PFBHA derivatization, followed by GC-MS, achieving detection limits of 2.88 µg/m³ for indoor air and 2.40 µg/m³ for exhaled air. researchgate.net

Water Analysis: For aqueous samples, derivatization with PFBHA followed by SPME and GC-MS analysis has been optimized. This method can quantify a range of carbonyls, including this compound, with detection limits in the nanomolar range. publish.csiro.au